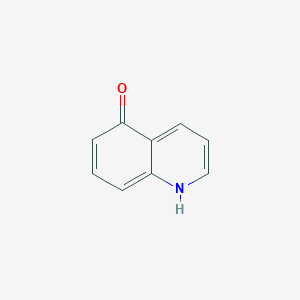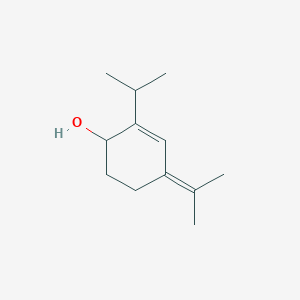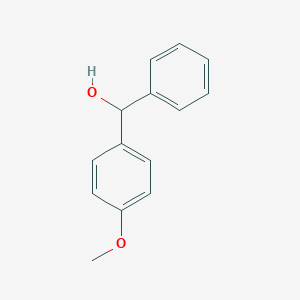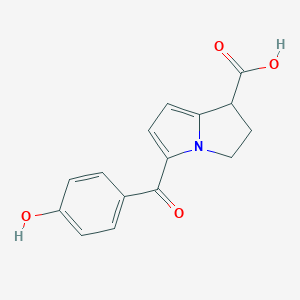
Rheochrysin
Übersicht
Beschreibung
Rheochrysin is a natural product derived from the plant species, Rheum rhabarbarum, which is commonly known as rhubarb. The compound can be isolated from the leaves and stems of the plant and has been used for centuries in traditional Chinese medicine. It is known to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. In recent years, this compound has gained more attention due to its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Pest Repellent in Agriculture :
- Rheochrysin, in various forms (e.g., oil, crushed leaves, or extracts), has been studied for its effectiveness as a repellent against grain pests. In particular, essential oil of cloves, which contains this compound, has shown significant potential in reducing grain mass loss caused by pests (Romadina & Ромадина, 2013).
Pharmacological Properties :
- Chrysophanol, a component of this compound, is noted for its anti-inflammatory, anti-cancer, and anti-depressive effects, as well as neuroprotective properties. It regulates various signaling pathways and has been a subject of pharmacokinetic studies to assess its bioavailability (Su et al., 2020).
Tissue Distribution and Pharmacokinetics :
- Studies have investigated the distribution and pharmacokinetics of anthraquinones, including this compound, in medicinal herbs like Rheum palmatum. These studies are crucial for understanding the metabolic pathways and therapeutic potential of this compound and related compounds (Shia et al., 2011).
Antioxidant Activity :
- This compound and its derivatives have been studied for their antioxidant properties. For instance, in a study on Rheum emodi, chrysophanol, a major constituent, showed significant antioxidant activity, reinforcing the therapeutic potential of this compound in various diseases (Mishra et al., 2014).
Therapeutic Uses in Traditional Medicine :
- This compound compounds have been traditionally used in various forms of medicine, such as diuretic, liver stimulant, and antitumor treatments. The presence of anthraquinone derivatives in this compound suggests its potential in treating a range of disorders (Zargar et al., 2011).
Quantitative Analysis in Medicinal Plant Extracts :
- A study developed a method for analyzing chrysophanol, a constituent of this compound, in Rheum emodi, highlighting the importance of precise and reliable analytical methods in research and therapeutic applications (Kumar et al., 2002).
Anticancer and Estrogenic Activities :
- Research on Rheum undulatum, containing this compound, indicated potential estrogenic and breast cancer inhibitory activities. The study focused on isolating chemical constituents with these properties, contributing to our understanding of this compound's role in cancer therapy (Lee et al., 2018).
Wirkmechanismus
Target of Action
Rheochrysin, a type of anthraquinone, has been identified as a potential inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 through robust binding activity . This interaction is facilitated by hydrogen bonding and Pi-Pi-related interaction parameters . By inhibiting RIPK1, this compound can potentially prevent or reduce necroptosis .
Biochemical Pathways
Necroptosis is a form of regulated cell death that plays a crucial role in various physiological and pathological processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were analyzed using computational tools
Result of Action
By inhibiting RIPK1, this compound can potentially prevent or reduce necroptosis, thereby influencing cell survival . This could have significant implications for diseases where necroptosis plays a role, such as certain inflammatory and neurodegenerative diseases .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Rheochrysin has been found to interact with the receptor-interacting protein kinase 1 (RIPK1), a protein that plays a crucial role in necroptosis . This interaction suggests that this compound may have a role in inhibiting necroptosis, a form of programmed cell death .
Cellular Effects
This compound has significant anti-inflammatory, antioxidant, hypolipidemic, and antitumor properties . According to recent research, different doses of this compound prevented the entrance of phosphorylated NF-κB into the nucleus , suggesting that it may influence cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RIPK1 . This binding is robust, suggesting that this compound may exert its effects at the molecular level through this interaction . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Given its robust binding to RIPK1 , it is plausible that this compound may have long-term effects on cellular function
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages
Metabolic Pathways
Given its interaction with RIPK1 , it is likely that this compound interacts with enzymes or cofactors in related pathways
Transport and Distribution
Given its robust binding to RIPK1 , it is plausible that this compound may interact with transporters or binding proteins
Subcellular Localization
Given its robust binding to RIPK1 , it is plausible that this compound may be directed to specific compartments or organelles
Eigenschaften
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMKXWCJRHNLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Physcionin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
23451-01-6 | |
| Record name | Physcionin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 - 248 °C | |
| Record name | Physcionin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of rheochrysin based on current research?
A1: Current research suggests this compound shows promise as a potential therapeutic agent for acute pancreatitis. [] One study identified this compound as a safe and effective inhibitor of the Receptor-interacting protein kinase 1 (RIPK1) protein. [] Inhibition of RIPK1 is a potential therapeutic strategy for acute pancreatitis due to its role in necroptosis, a form of programmed cell death associated with the condition. []
Q2: From which plant sources can this compound be extracted?
A3: this compound has been identified in several plant species. It is a prominent constituent of Rheum ihasaense A.JLiet PK.Haiao, commonly known as Lhasa rhubarb. [] It has also been found in Rumex luminiastrum. []
Q3: What is the structure of this compound?
A3: Unfortunately, the provided research abstracts do not provide specific details on the molecular formula, weight, or spectroscopic data of this compound. To obtain this information, you would need to consult relevant chemical databases or publications that focus on the structural characterization of this compound.
Q4: Are there any studies on the stability and formulation of this compound?
A5: While the provided abstracts don't delve into specific stability and formulation studies, one study mentions that molecular dynamics simulations showed this compound could bind stably to RIPK1 in a simulated natural environment. [] Further research is needed to explore the stability of this compound under different conditions and develop suitable formulations for its potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)